2-(4-Methylthiophenyl)nicotinic acid
Description
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-10-6-4-9(5-7-10)12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURHSPOJTJWFAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling Protocol
A representative procedure involves:
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Halogenation : Introduce a bromine or iodine atom at the 2-position of nicotinic acid derivatives.
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Coupling : React the halogenated pyridine with 4-methylthiophenylboronic acid using Pd(PPh₃)₄ as a catalyst and sodium carbonate as a base in a toluene/water mixture.
This method achieves high regioselectivity and functional group tolerance. However, the electron-withdrawing carboxylic acid group on the pyridine ring may necessitate elevated temperatures (80–100°C) and extended reaction times (12–24 hours).
Ullmann-Type Coupling
For substrates sensitive to boronic acids, copper-mediated Ullmann coupling provides an alternative. A mixture of iodopyridine, 4-methylthiophenol, copper(I) iodide, and a diamine ligand in dimethyl sulfoxide (DMSO) facilitates C–S bond formation at 110°C. While less atom-economical than Suzuki coupling, this method avoids pre-forming boronic esters.
Hydrolysis of Cyano Intermediates
The conversion of nitriles to carboxylic acids is a cornerstone of nicotinic acid synthesis. In the context of 2-(4-methylthiophenyl)nicotinic acid, this approach involves:
Direct Hydrolysis
Treating 2-cyano-3-(4-methylthiophenyl)pyridine with concentrated hydrochloric acid (HCl) at reflux yields the target acid. However, harsh conditions may degrade sensitive functional groups, necessitating protective strategies for the thioether moiety.
Two-Step Hydrolysis via Amides
A milder pathway employs partial hydrolysis to the amide intermediate using hydrogen peroxide (H₂O₂) in basic media, followed by acidification to the carboxylic acid. This method, exemplified in the synthesis of 4-trifluoromethylnicotinic acid, minimizes side reactions and improves yields (up to 91% reported).
Catalytic Hydrogenation and Hydrogenolysis
Pd/C-mediated hydrogenation serves dual roles in nicotinic acid synthesis: dehalogenation and nitrile reduction. For example, 2,6-dichloro-3-cyano-4-trifluoromethylpyridine undergoes hydrogenolysis to remove chlorine atoms, followed by hydrolysis to the carboxylic acid. Adapting this protocol for this compound would require:
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Chlorination : Introduce chloro groups at positions 2 and 6 of the pyridine ring.
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Hydrogenolysis : Use Pd/C under H₂ (1.8 MPa) at 80°C to cleave C–Cl bonds.
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Hydrolysis : Convert the residual nitrile to the acid using NaOH in ethanol.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of prominent methods:
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylthiophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the aromatic ring.
Scientific Research Applications
2-(4-Methylthiophenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It may be investigated for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound can be used in the production of materials with specific optical or electronic properties
Mechanism of Action
The mechanism of action of 2-(4-Methylthiophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may act by modulating enzyme activity or binding to receptors involved in cellular signaling. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Nicotinic acid derivatives are classified based on substituent positions (2-, 4-, 5-, or 6-position on the pyridine ring) and functional groups. Key comparisons include:
Key Observations:
- Substituent Position : 2-substituted derivatives (e.g., this compound, niflumic acid) often exhibit enhanced bioactivity due to steric and electronic effects near the carboxylic acid group.
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in niflumic acid) increase acidity, while electron-donating groups (e.g., -SCH₃ in 4-methylthiophenyl) enhance π-π stacking or hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
